molecular formula C22H22N2O2 B5142493 2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

Cat. No.: B5142493
M. Wt: 346.4 g/mol
InChI Key: YPORZJJBOCXJSY-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes a naphthalene core, hydroxyl group, and nitrile functionalities

Properties

IUPAC Name

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-4-14-5-7-15(8-6-14)16-9-18(25)20-17(22(16,12-23)13-24)10-21(2,3)11-19(20)26/h5-8,10,16,25H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORZJJBOCXJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=C3C(=O)CC(C=C3C2(C#N)C#N)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include substituted naphthalene derivatives, amines, and various oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile involves its interaction with specific molecular targets. For instance, its hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
  • 2-(4-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

Uniqueness

2-(4-ethylphenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

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